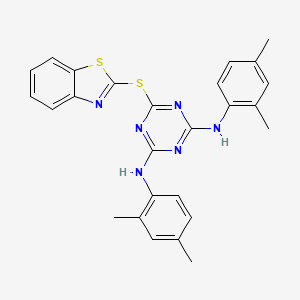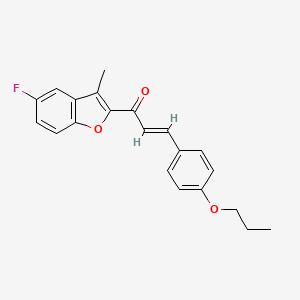
6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N’-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core substituted with benzothiazole and dimethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, followed by its attachment to the triazine core. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining consistency in the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N’-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N’-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could serve as a lead compound for the development of new pharmaceuticals.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets and pathways within biological systems. The benzothiazole moiety may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The triazine core can also play a role in the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide
- Pyrazolo[3,4-d]pyrimidine derivatives
- 1,3-Benzothiazol-2-yl hydrazones
Uniqueness
6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N’-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of benzothiazole and triazine moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C26H24N6S2 |
|---|---|
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C26H24N6S2/c1-15-9-11-19(17(3)13-15)27-23-30-24(28-20-12-10-16(2)14-18(20)4)32-25(31-23)34-26-29-21-7-5-6-8-22(21)33-26/h5-14H,1-4H3,(H2,27,28,30,31,32) |
Clé InChI |
XATQJZCRMSEBNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4S3)NC5=C(C=C(C=C5)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(furan-2-ylmethyl)-6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11609561.png)
![4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11609563.png)
![2-[(4E)-4-[(5-chlorothiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11609565.png)

![N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-9H-xanthene-9-carboxamide](/img/structure/B11609572.png)

![ethyl {2-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11609588.png)
![2-{[(E)-(5-chloro-2-ethoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11609607.png)
![4-[3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11609619.png)
![5-ethyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11609625.png)
![(6Z)-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11609627.png)
![pentyl 2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetate](/img/structure/B11609628.png)
![(3E)-6-chloro-3-[2-(2,4-dimethyl-1,3-oxazol-5-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11609631.png)

